molecular formula C14H14ClNO2S B6551686 4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1705473-77-3

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B6551686
CAS No.: 1705473-77-3
M. Wt: 295.8 g/mol
InChI Key: IHUMINSDQDOFDF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl side chain

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-methylthiophene.

    Formation of Intermediate: 3-methylthiophene undergoes a Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent like hydrogen peroxide (H2O2) or a peracid to introduce the hydroxy group.

    Amidation: Finally, the hydroxylated intermediate undergoes amidation with ethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the benzamide can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-hydroxy-2-(2-thienyl)ethyl]benzamide
  • 4-chloro-N-[2-hydroxy-2-(3-thienyl)ethyl]benzamide
  • 4-chloro-N-[2-hydroxy-2-(4-thienyl)ethyl]benzamide

Uniqueness

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is unique due to the presence of the 3-methylthiophene moiety, which can impart distinct electronic and steric properties compared to other thiophene derivatives

Properties

IUPAC Name

4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-2-4-11(15)5-3-10/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUMINSDQDOFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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